molecular formula C11H18BrNO4 B016479 L-N-t-Boc-2-bromomethyl Glycine Allyl Ester CAS No. 865701-97-9

L-N-t-Boc-2-bromomethyl Glycine Allyl Ester

Cat. No.: B016479
CAS No.: 865701-97-9
M. Wt: 308.17 g/mol
InChI Key: XDOUMZBQABKMPE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-N-t-Boc-2-bromomethyl Glycine Allyl Ester typically involves the protection of glycine followed by bromination and esterification. The process begins with the protection of the amino group of glycine using a tert-butoxycarbonyl (Boc) group. This is followed by the bromination of the methyl group and the esterification of the carboxyl group with allyl alcohol .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

L-N-t-Boc-2-bromomethyl Glycine Allyl Ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

    Oxidation Reactions: Corresponding acids or aldehydes.

    Reduction Reactions: Alcohols.

Scientific Research Applications

L-N-t-Boc-2-bromomethyl Glycine Allyl Ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of L-N-t-Boc-2-bromomethyl Glycine Allyl Ester involves its ability to act as a versatile intermediate in various chemical reactions. Its bromomethyl group is highly reactive, allowing it to participate in substitution reactions, while the allyl ester group can undergo oxidation and reduction reactions. These properties make it a valuable tool in synthetic chemistry and proteomics research .

Comparison with Similar Compounds

Similar Compounds

  • L-N-t-Boc-2-chloromethyl Glycine Allyl Ester
  • L-N-t-Boc-2-iodomethyl Glycine Allyl Ester
  • L-N-t-Boc-2-fluoromethyl Glycine Allyl Ester

Uniqueness

L-N-t-Boc-2-bromomethyl Glycine Allyl Ester is unique due to its bromomethyl group, which provides a balance of reactivity and stability. Compared to its chloromethyl, iodomethyl, and fluoromethyl counterparts, the bromomethyl group offers moderate reactivity, making it suitable for a wide range of chemical transformations without being overly reactive .

Properties

IUPAC Name

prop-2-enyl 3-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18BrNO4/c1-5-6-16-9(14)8(7-12)13-10(15)17-11(2,3)4/h5,8H,1,6-7H2,2-4H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDOUMZBQABKMPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CBr)C(=O)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00403274
Record name L-N-t-Boc-2-bromomethyl Glycine Allyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00403274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

865701-97-9
Record name L-N-t-Boc-2-bromomethyl Glycine Allyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00403274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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